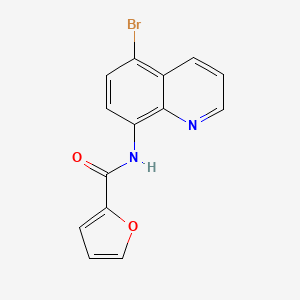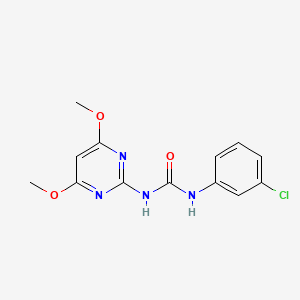
1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves the formation of compounds through various chemical reactions, aiming to explore the relationship between molecular structure and activity. For example, a study synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines to investigate their cardiotropic activity, revealing the significance of the triazaalkane linker structure in determining compound activity (Mokrov et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and other spectroscopic methods to elucidate the compound's arrangement. Studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines highlighted how variations in structural parameters, such as Z' values, influence the formation of hydrogen-bonded assemblies, affecting the compound's overall structural characteristics (Chinthal et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to various biotransformation pathways. For instance, the metabolites of certain piperazine derivatives in rats were characterized, showcasing O-demethylation, N-dealkylation, and hydroxylation as main biotransformation pathways (Kawashima et al., 1991).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding a compound's behavior in different environments. Crystal structure studies and DFT calculations on novel piperazine derivatives offer insights into their physical characteristics and how these relate to their chemical reactivity and potential applications (Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
Cardiotropic Activity
Synthesis and Cardiotropic Activity : A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, focusing on the relationship between the structure of the triazaalkane linker and cardiotropic activity. One compound exhibited significant antiarrhythmic activity in various models, highlighting the potential of these compounds in developing cardiac therapies (Mokrov et al., 2019).
Synthesis and Activity of Cyclic Methoxyphenyltriazaalkanes : This research synthesized a new group of compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, revealing their cardiotropic actions. One compound, in particular, demonstrated significant antiarrhythmic activity, contributing to our understanding of the therapeutic potential of these compounds in cardiac arrhythmias (Mokrov et al., 2019).
Bioactivity of Mannich Bases
- New Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases involving compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine. These compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promising results, suggesting potential applications in cancer therapy and enzyme inhibition (Gul et al., 2019).
Metabolic and Toxicological Studies
- Metabolism and Toxicological Detection in Rats : Research on the metabolism and toxicological detection of a related compound in rat urine using gas chromatography/mass spectrometry provided insights into the metabolic pathways. These findings are crucial for understanding the biotransformation and potential toxicological impacts of similar compounds (Staack & Maurer, 2004).
Piperazine Compounds in Drug Abuse
- Piperazine Compounds as Drugs of Abuse : Although slightly outside the scope of the request, this study provides context on the abuse of synthetic drugs, including piperazine-derived compounds. Understanding the risks associated with these compounds is essential for developing safer therapeutic agents (Arbo et al., 2012).
Radiolabeled Antagonists for PET Studies
- [18F]p-MPPF: A Radiolabeled Antagonist for PET Studies : This research involved using a radiolabeled antagonist, structurally related to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, for studying the serotonergic neurotransmission with positron emission tomography (PET). This application is significant in neuroimaging and the study of neurotransmitter systems (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)15-16-4-3-5-19(14-16)23-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCXKSAROLVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![[(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5652717.png)
![[(3aS*,9bS*)-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)


![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
